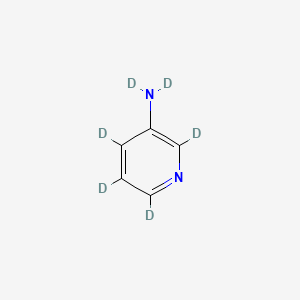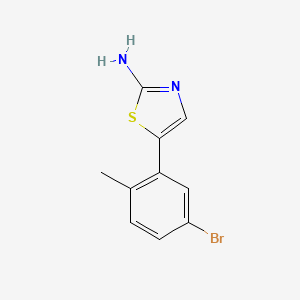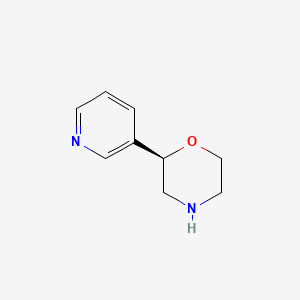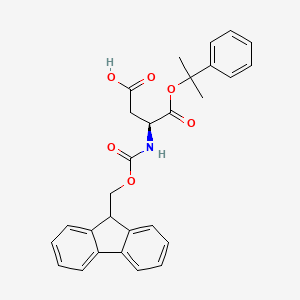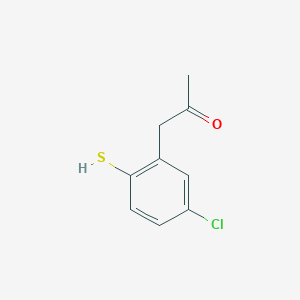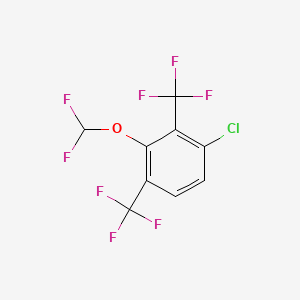
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene is a fluorinated aromatic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms and a chloro group, imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
准备方法
The synthesis of 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable aromatic compound, such as a chlorinated benzene derivative.
Fluorination: Introduction of trifluoromethyl groups is achieved through reactions with trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of catalysts.
Methoxylation: The difluoromethoxy group is introduced using difluoromethyl ether (CHF2OCH3) under specific conditions.
Chlorination: The chloro group is typically introduced via chlorination reactions using reagents like thionyl chloride (SOCl2).
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Metalation: The presence of multiple fluorine atoms allows for regioselective metalation, which can be followed by further functionalization.
Common reagents used in these reactions include strong bases (e.g., lithium diisopropylamide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor for developing fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and advanced materials.
作用机制
The mechanism by which 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The electron-withdrawing nature of the fluorine atoms and the chloro group influences the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.
相似化合物的比较
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and difluoromethoxy groups, resulting in different reactivity and applications.
4-Chloro-2-(difluoromethoxy)benzene: Lacks the trifluoromethyl groups, affecting its chemical properties and uses.
1,3-Bis(trifluoromethyl)-4-chlorobenzene: Similar but lacks the difluoromethoxy group, leading to variations in its applications and reactivity.
The presence of both trifluoromethyl and difluoromethoxy groups in this compound imparts unique properties, making it distinct from these similar compounds.
属性
分子式 |
C9H3ClF8O |
|---|---|
分子量 |
314.56 g/mol |
IUPAC 名称 |
1-chloro-3-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-4-2-1-3(8(13,14)15)6(19-7(11)12)5(4)9(16,17)18/h1-2,7H |
InChI 键 |
UPRDRNAUTUVSIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


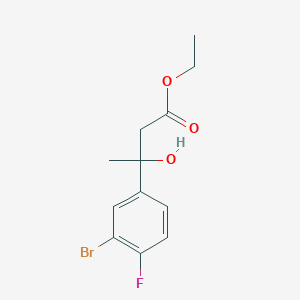


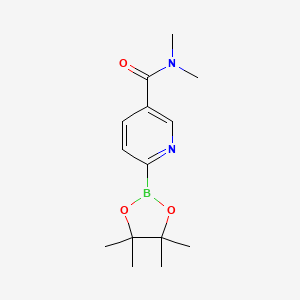
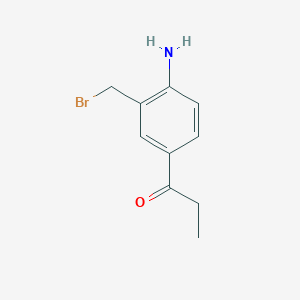
![4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one](/img/structure/B14040355.png)
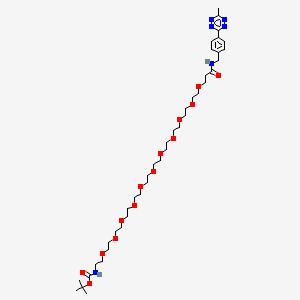
![2-(10-(1-Naphthalenyl)-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B14040370.png)
